N-Allylacrylamide

Vue d'ensemble

Description

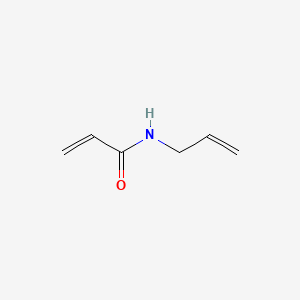

N-Allylacrylamide is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Allylacrylamide (NAA) is a compound of significant interest in various fields, particularly in polymer chemistry and biomedicine. Its unique structure allows it to participate in a variety of biological activities, making it a valuable component in the development of functional materials, hydrogels, and potential therapeutic agents. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an allyl derivative of acrylamide, characterized by the presence of an allyl group attached to the nitrogen atom of the acrylamide functional group. This structural feature imparts unique reactivity and biological properties to the compound.

- Molecular Formula : CHN

- Molar Mass : 97.11 g/mol

- Appearance : Colorless liquid

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between acrylamide and allyl halides or allylamine under specific conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly in the context of developing new antibacterial agents. Research indicates that compounds derived from this compound exhibit significant antibacterial activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective concentrations for inhibiting bacterial growth.

- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial membranes, leading to cell lysis.

Case Study: Poly(this compound) Hydrogels

Poly(this compound) (PNAA) synthesized from this compound has shown promise in biomedical applications due to its biocompatibility and responsiveness to environmental stimuli.

- Hydrogel Formation : PNAA can form hydrogels through photoinitiated thiol-ene chemistry, which allows for tunable mechanical properties based on cross-linking density.

- Thermal Sensitivity : The lower critical solution temperature (LCST) of PNAA is approximately 26 °C, enabling it to undergo reversible phase transitions in response to temperature changes. This property is crucial for drug delivery applications where controlled release is desired.

| Property | Value |

|---|---|

| LCST | ~26 °C |

| Swelling Ratio | Variable with temperature |

| Antimicrobial Activity | Effective against E. coli |

| Cytotoxicity | Low in mammalian cells |

Biocompatibility Studies

In vitro studies assessing the cytotoxicity of this compound derivatives reveal low toxicity levels towards mammalian cells, suggesting its potential for safe use in biomedical applications. For instance, PNAA hydrogels demonstrated favorable cell adhesion and proliferation characteristics in culture studies.

Applications De Recherche Scientifique

Synthesis of Functional Hydrogels

N-AllAm serves as a precursor for poly(N-allyl acrylamide) (PNAllAm), which is utilized to create functional hydrogels. The synthesis of PNAllAm involves the organocatalyzed amidation of poly(methyl acrylate) with allylamine, followed by characterization through techniques such as NMR spectroscopy and size exclusion chromatography (SEC). The resulting PNAllAm displays a lower critical solution temperature (LCST) of approximately 26 °C in water, making it suitable for temperature-responsive applications .

Table 1: Properties of PNAllAm Hydrogels

| Property | Value |

|---|---|

| Lower Critical Solution Temp | ~26 °C |

| Crosslinking Agent | Dithiothreitol (DTT) |

| Functional Thiol | Mercaptoethanol (ME) |

| Phase Transition Behavior | Tunable via thiol content |

The hydrogels synthesized from PNAllAm exhibit tunable properties by varying the thiol content, allowing for adjustments in swelling behavior and mechanical characteristics. This tunability makes them applicable in drug delivery systems and tissue engineering .

Biomedical Applications

N-AllAm and its derivatives have significant implications in the biomedical field. The thermoresponsive nature of PNAllAm hydrogels allows them to be used for controlled drug release, where the release rate can be modulated by temperature changes. Additionally, these hydrogels can be functionalized with bioactive molecules, enhancing their compatibility with biological systems .

Case Study: Drug Delivery Systems

In a study focusing on drug delivery, PNAllAm-based hydrogels were loaded with therapeutic agents and tested for release profiles under physiological conditions. The results demonstrated that the release rate could be effectively controlled by altering the hydrogel composition and environmental temperature, showcasing potential for targeted therapy .

Polymerization Techniques

N-AllAm is also employed in various polymerization techniques to create tailored polymer networks. For example, it can undergo cyclopolymerization, leading to unique polymer architectures that exhibit different thermal and mechanical properties depending on the reaction conditions .

Beyond biomedical uses, N-AllAm has potential applications in environmental science. Its ability to form hydrogels can be leveraged for water purification processes, where these materials can adsorb pollutants or facilitate the removal of contaminants from water sources .

Analyse Des Réactions Chimiques

Cyclopolymerization Mechanism and Kinetics

N-Allylacrylamide undergoes free-radical cyclopolymerization, forming soluble polymers with cyclic structures. Key findings include:

-

Propagation Mechanism : Propagating radicals preferentially add to the acryloyl group of monomers, followed by intramolecular cyclization via the allyl group .

-

Degree of Cyclization :

Table 1: Effect of N-Alkyl Substituents on Cyclization

| N-Alkyl Group | Cyclization Efficiency (%) | Reactivity Ratio (k<sub>cycl</sub>/k<sub>p</sub>) |

|---|---|---|

| Methyl | 62 | 0.45 |

| Butyl | 78 | 0.68 |

| Octyl | 89 | 1.12 |

Data derived from AIBN-initiated polymerizations at 60°C .

Thiol-Ene Crosslinking for Hydrogel Formation

PNAllAm’s allyl groups enable photoinitiated thiol-ene reactions for functional hydrogels:

-

Crosslinkers : Dithiothreitol (DTT) serves as a crosslinker, while mercaptoethanol (ME) modulates hydrophilicity .

-

Gelation Parameters :

Table 2: Hydrogel Properties with Varying ME Content

| ME Content (mol%) | Swelling Ratio (Q) | Volume-Phase Transition Temp (°C) |

|---|---|---|

| 0 | 12.5 | 26 |

| 20 | 18.3 | 22 |

| 40 | 24.7 | 18 |

Increased ME content reduces transition temperature due to enhanced hydrophilicity .

Influence of N-Alkyl Substituents on Reactivity

The chain length of N-alkyl groups affects polymerization kinetics and polymer microstructure:

-

Conformational Isomerism : Longer alkyl groups (e.g., octyl) stabilize cis-conformations relative to the carbonyl oxygen, accelerating cyclization .

-

Rate Constants : For N-octyl derivatives, the cyclization rate constant (k<sub>cycl</sub>) exceeds propagation (k<sub>p</sub>), favoring cyclic structures .

Side Reactions and Byproduct Formation

-

Residual Double Bonds : Allyl groups remain unreacted post-polymerization, confirmed by iodometric titration and FTIR .

-

Thermal Stability : Degradation onset at 220°C, with char yield ~15% at 600°C under nitrogen .

This compound’s dual functionality enables diverse applications, including stimuli-responsive hydrogels and cyclopolymers. Its reactivity is finely tunable via monomer concentration, substituent design, and post-polymerization modifications.

Propriétés

IUPAC Name |

N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h3-4H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPHCSFIDKZQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180240 | |

| Record name | 2-Propenamide, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-13-7 | |

| Record name | Allylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKI2OEY2GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.